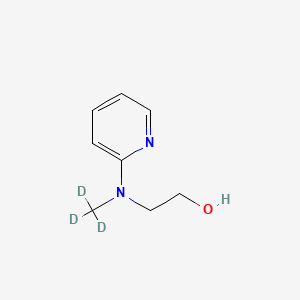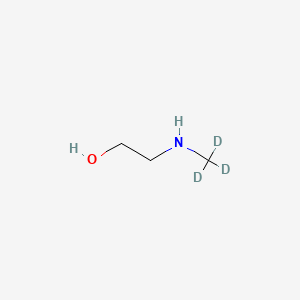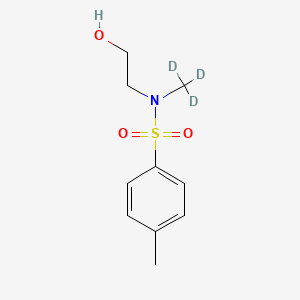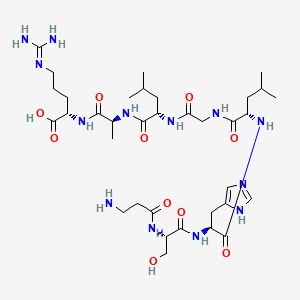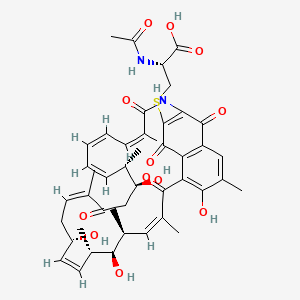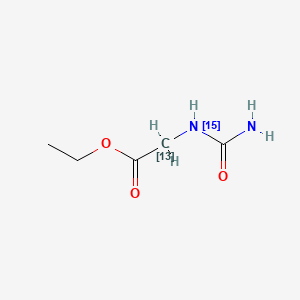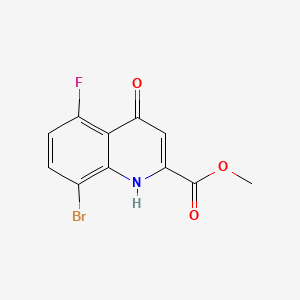
1,2-Benzenediamine-15N2
Overview
Description
1,2-Benzenediamine-15N2, also known as o-phenylenediamine-15N2, is a chemical compound that has two nitrogen atoms in the benzene ring . It serves as both a catalyst and an inhibitor in biochemical reactions, offering insights into reaction dynamics . Environmental chemists use it to track nitrogen-containing pollutants in soil and water .
Synthesis Analysis
The synthesis of 1,2-Benzenediamine-15N2 involves the transamination of N, N-dimethyl enaminones with (S)-quininamine . The 1,2-benzenediamine-type catalysts were prepared in 3 steps from (S)-quininamine and ortho-fluoronitrobenzene derivatives .Molecular Structure Analysis
The molecular formula of 1,2-Benzenediamine-15N2 is C6H8N2 . The 3D structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
1,2-Benzenediamine-15N2 has been used in the synthesis of novel chiral H-bond donor bifunctional organocatalysts . Its organocatalytic activity was evaluated in the Michael addition of acetylacetone to trans-β-nitrostyrene .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2-Benzenediamine-15N2 can be found in the NIST/TRC Web Thermo Tables . These include data on triple point temperature, normal boiling temperature, critical temperature and pressure, density, enthalpy of phase transition, enthalpy of vaporization or sublimation, heat capacity at saturation pressure, heat capacity at constant pressure, enthalpy, and entropy .Scientific Research Applications
Electrophoretic Separation and Analysis
Lin and Chen (2000) explored the migration behavior and separation of benzenediamines through capillary zone electrophoresis, revealing optimal conditions for the separation of these compounds based on their charge-to-mass ratios and pKa values, providing a method for analyzing such compounds in various matrices (Lin & Chen, 2000).
Synthesis and Chemical Properties
Phenylenediamines, including 1,2-benzenediamine, have been widely used in the synthesis of polymers, dyes, and rubber and plastic antioxidants due to their difunctional nature. Their ability to undergo typical amine reactions makes them valuable in the manufacture of polyurethanes and polyamides with exceptional tensile strength (Layer, 2000).
Molecular Electronics
Kiguchi et al. (2010) investigated the effects of anchoring group positions on the formation and electric conductance of single molecule junctions for benzenedithiol and benzenediamine. This research provides insights into how molecular structure affects electronic properties, which is critical for the development of molecular electronics (Kiguchi et al., 2010).
Environmental Remediation
Matlock, Howerton, and Atwood (2002) demonstrated the application of a derivative of benzenediamine in the chemical precipitation of lead from wastewater at a lead battery recycling site. This study highlights the potential of benzenediamines in environmental cleanup efforts, especially in removing heavy metals from contaminated water sources (Matlock, Howerton, & Atwood, 2002).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1,2-Benzenediamine-15N2 serves as both a catalyst and an inhibitor in biochemical reactions . It offers insights into reaction dynamics and is used by environmental chemists to track nitrogen-containing pollutants in soil and water .
Mode of Action
The compound interacts with its targets by serving as a catalyst, accelerating the rate of biochemical reactions. As an inhibitor, it can slow down or even halt certain biochemical reactions . The resulting changes depend on the specific reactions and targets involved.
Result of Action
The molecular and cellular effects of 1,2-Benzenediamine-15N2’s action would depend on the specific biochemical reactions it catalyzes or inhibits . For instance, as a catalyst, it could facilitate reactions leading to the synthesis or breakdown of various biomolecules. As an inhibitor, it could prevent certain reactions from occurring, potentially leading to changes in cellular function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,2-Benzenediamine-15N2 . For example, the presence of oxygen or oxidants can lead to the formation of brown-colored oxidation products, particularly in light . Additionally, the oxidizability of the compound increases with increasing pH value as a result of deprotonation of the amino groups .
properties
IUPAC Name |
benzene-1,2-di(15N2)amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2/i7+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYOCULIXLDCMW-BFGUONQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[15NH2])[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-[2-((Methyl-d3)pyridin-2-ylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B564780.png)
![4-[2-((Methyl-d3)-2-pyridinylamino)ethoxy]benzaldehyde](/img/structure/B564781.png)
